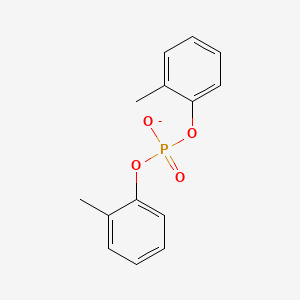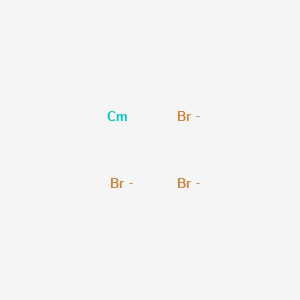
Diethyl 2-chloroazulene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-chloroazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its unique blue color and aromatic properties. Azulenes are non-benzenoid aromatic hydrocarbons, and their derivatives have been studied for various applications in organic chemistry due to their interesting electronic and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-chloroazulene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl azulene-1,3-dicarboxylate with chlorinating agents. For example, the compound can be prepared by reacting diethyl azulene-1,3-dicarboxylate with thionyl chloride (SOCl₂) under reflux conditions . Another method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-chloroazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alkyl lithium reagents, resulting in the formation of alkyl-substituted azulene derivatives.
Oxidation: The compound can be oxidized using reagents like p-chloranil to form oxidized azulene derivatives.
Addition Reactions: It can react with Grignard reagents to form addition products at specific positions on the azulene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl lithium reagents (e.g., methyl lithium, ethyl lithium) in ether solvents.
Oxidation: p-Chloranil under reflux conditions .Addition Reactions: Grignard reagents (e.g., phenylmagnesium bromide) in ether solvents.
Major Products
Nucleophilic Substitution: Alkyl-substituted azulene derivatives.
Oxidation: Oxidized azulene derivatives.
Addition Reactions: Substituted azulene derivatives at specific positions.
Applications De Recherche Scientifique
Diethyl 2-chloroazulene-1,3-dicarboxylate has been studied for various scientific research applications:
Organic Synthesis:
Medicinal Chemistry: Azulene derivatives have been explored for their anti-inflammatory and antimicrobial properties.
Materials Science: The unique electronic properties of azulene derivatives make them candidates for organic electronic materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of diethyl 2-chloroazulene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the 2-position is susceptible to nucleophilic attack, leading to substitution reactions. The conjugated system of the azulene ring allows for various addition and oxidation reactions, which can modify the electronic properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl azulene-1,3-dicarboxylate: Lacks the chlorine atom at the 2-position, making it less reactive towards nucleophiles.
Diethyl 2-methoxyazulene-1,3-dicarboxylate: Contains a methoxy group instead of a chlorine atom, leading to different reactivity patterns.
Diethyl 2-bromoazulene-1,3-dicarboxylate: Similar to the chloro derivative but with a bromine atom, which can affect the reactivity and selectivity of reactions.
Uniqueness
Diethyl 2-chloroazulene-1,3-dicarboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity towards nucleophiles and allows for the synthesis of a wide range of substituted azulene derivatives. This makes it a valuable intermediate in organic synthesis and materials science .
Propriétés
Numéro CAS |
36044-40-3 |
|---|---|
Formule moléculaire |
C16H15ClO4 |
Poids moléculaire |
306.74 g/mol |
Nom IUPAC |
diethyl 2-chloroazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15ClO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4H2,1-2H3 |
Clé InChI |
SYHKOSYNMHYLPX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC=CC=C2C(=C1Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


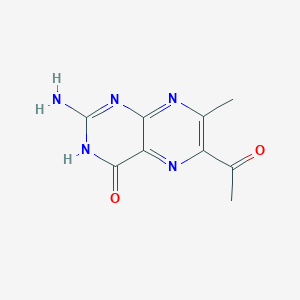



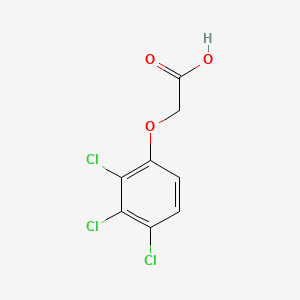

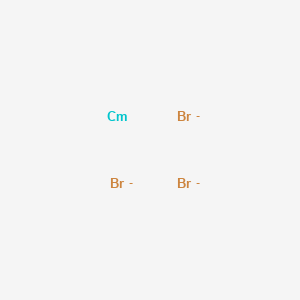
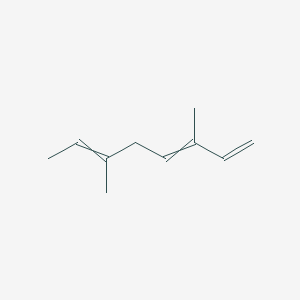
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
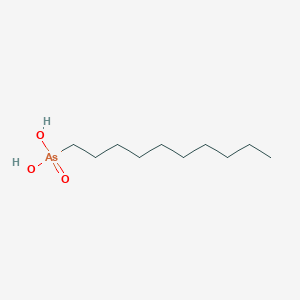
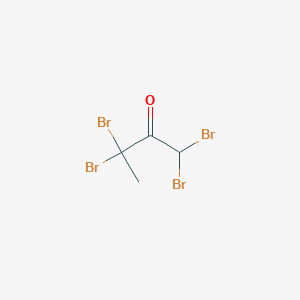
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
